Gracilamide A Gracilamide A Gracilamide A is a natural product found in Gracilaria asiatica with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1919048
InChI: InChI=1S/C43H83NO5/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-30-34-41(47)43(49)44-39(36-45)42(48)40(46)33-29-27-24-25-28-32-38-35-37(38)31-6-4-2/h27,29,37-42,45-48H,3-26,28,30-36H2,1-2H3,(H,44,49)/b29-27+/t37?,38?,39-,40+,41+,42-/m0/s1
SMILES:
Molecular Formula: C43H83NO5
Molecular Weight: 694.1 g/mol

Gracilamide A

CAS No.:

Cat. No.: VC1919048

Molecular Formula: C43H83NO5

Molecular Weight: 694.1 g/mol

* For research use only. Not for human or veterinary use.

Gracilamide A -

Specification

Molecular Formula C43H83NO5
Molecular Weight 694.1 g/mol
IUPAC Name (2R)-N-[(E,2S,3S,4R)-11-(2-butylcyclopropyl)-1,3,4-trihydroxyundec-6-en-2-yl]-2-hydroxypentacosanamide
Standard InChI InChI=1S/C43H83NO5/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-30-34-41(47)43(49)44-39(36-45)42(48)40(46)33-29-27-24-25-28-32-38-35-37(38)31-6-4-2/h27,29,37-42,45-48H,3-26,28,30-36H2,1-2H3,(H,44,49)/b29-27+/t37?,38?,39-,40+,41+,42-/m0/s1
Standard InChI Key MFPIKADAVWYTIK-SVZYJHTQSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO)[C@@H]([C@@H](C/C=C/CCCCC1CC1CCCC)O)O)O
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CC=CCCCCC1CC1CCCC)O)O)O

Introduction

Chemical Structure and Properties

Physical and Chemical Properties

The physical and chemical properties of Gracilamide A are closely related to its structure. As a ceramide-like compound with multiple hydroxyl groups, Gracilamide A exhibits particular solubility patterns and chemical reactivity that influence its extraction, purification, and biological activity.

The compound contains several key functional groups that contribute to its biological activity:

  • A long-chain fatty acid component (2-hydroxypentacosanamide)

  • An unsaturated sphingoid base with multiple hydroxyl groups

  • A distinctive cyclopropane ring within the alkyl chain

These structural elements create a molecule with an amphipathic character, possessing both hydrophilic and hydrophobic regions, which likely influences its interactions with biological membranes and cellular targets.

Isolation and Characterization

Source Organism

Gracilamide A was first isolated from the red alga Gracilaria asiatica . The genus Gracilaria comprises over 150 species of red marine algae distributed worldwide and is commercially important, producing approximately 80% of the world's industrial agar . Beyond their commercial applications, these algae have attracted scientific interest as sources of bioactive compounds with diverse pharmacological properties.

Gracilaria asiatica is native to marine environments and, like other members of the genus, contains a range of secondary metabolites that likely serve ecological functions such as chemical defense against predators, competitors, and pathogens. The production of these compounds, including Gracilamide A, may vary depending on environmental conditions, harvesting season, and geographic location.

Isolation Methods

The isolation of Gracilamide A involves several steps of extraction and chromatographic purification. Based on the methods used for similar compounds from marine algae, the general procedure typically includes:

  • Collection and identification of the algal material

  • Drying and grinding of the biomass

  • Solvent extraction, often using methanol, ethanol, or mixed solvent systems

  • Fractionation through various chromatographic techniques including silica gel column chromatography and high-performance liquid chromatography (HPLC)

  • Structure elucidation using spectroscopic methods

The isolation of Gracilamide A and related compounds from Gracilaria asiatica was first reported in 2006, along with the compound gracilarioside .

Biological Activities

Anticancer Properties

Gracilamide A has demonstrated mild cytotoxic activity against the human A375-S2 melanoma cell line . While the specific mechanisms of this anticancer activity remain to be fully elucidated, the compound's structural features suggest possible modes of action that may involve membrane interactions, signaling pathway modulation, or induction of apoptosis.

Research on compounds isolated from other Gracilaria species provides context for understanding the potential anticancer mechanisms of Gracilamide A. For instance, studies on Gracilaria foliifera have shown cytotoxic effects against various breast cancer cell lines, including MDA-MB-231, MCF-7, and T-47D, with IC₅₀ values of 74.89 ± 21.71, 207.81 ± 12.07, and 203.25 ± 30.98 μg/ml, respectively . Other compounds from the genus have shown activity through mechanisms such as:

  • Induction of apoptosis

  • Inhibition of EGFR/MAPK/ERK signaling pathways

  • Activation of the Fas/FasL pathway

  • Upregulation of CD8+ T cells and IL-2

These findings from related compounds suggest potential mechanistic pathways that might be relevant to understanding how Gracilamide A exerts its anticancer effects, though direct studies on Gracilamide A's specific mechanisms are needed.

Comparison with Related Compounds

Gracilamide A is part of a family of bioactive compounds isolated from marine algae. Understanding its relationship to other natural products provides important context for evaluating its unique properties and potential applications.

Table 1 presents a comparative overview of Gracilamide A and structurally or functionally related compounds:

Compound NameSourceBiological ActivityUnique Structural Features
Gracilamide AGracilaria asiaticaAnticancer, potential antimicrobialCyclopropane-containing alkyl chain
Gracilamide BGracilaria asiaticaMild cytotoxicity against A375-S2 melanomaCyclopropane-containing alkyl chain
GracilariosideGracilaria asiaticaAntitumor, antimicrobialGlycosidic structure
Other ceramidesVarious sourcesCell signaling, apoptosis regulationLack cyclopropane ring found in gracilamides

Gracilamide A is unique due to its specific structural configuration and potent biological activities that distinguish it from other marine-derived compounds. Its ability to potentially induce selective cytotoxicity in cancer cells while exhibiting antimicrobial properties makes it a valuable candidate for further research in pharmacology and medicinal chemistry.

Current Research and Future Perspectives

Research on Gracilamide A remains in relatively early stages, with significant opportunities for future investigation. Key areas for future research include:

  • Detailed mechanism of action studies: Elucidating the precise molecular mechanisms underlying the biological activities of Gracilamide A would provide valuable insights for drug development.

  • Structure-activity relationships: Systematic modification of the Gracilamide A structure could identify which structural elements are essential for biological activity and which can be modified to enhance potency or selectivity.

  • Expanded biological activity screening: Testing Gracilamide A against a broader range of cancer cell lines, microbial pathogens, and in models of inflammatory diseases would provide a more comprehensive understanding of its therapeutic potential.

  • Biosynthetic pathway elucidation: Understanding how Gracilaria asiatica produces Gracilamide A could enable biotechnological production and provide insights into the ecological role of the compound.

  • Improved synthetic methods: Developing efficient synthetic routes to Gracilamide A and analogs would facilitate further research by providing access to larger quantities of material than available from natural sources.

The field of marine natural products continues to expand, with compounds like Gracilamide A highlighting the vast potential of ocean biodiversity as a source of novel therapeutic agents.

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